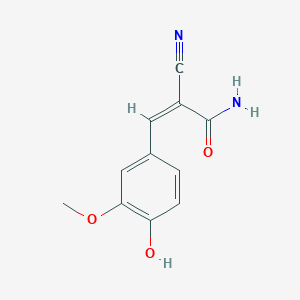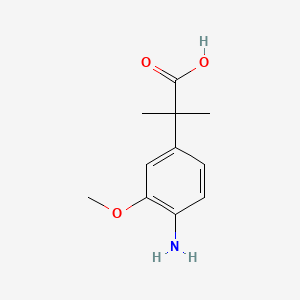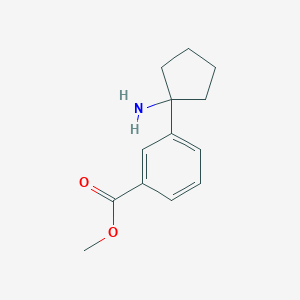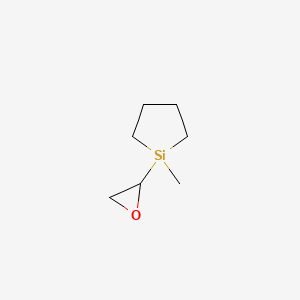
1-Methyl-1-(oxiran-2-yl)silolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(oxiran-2-yl)silolane is a unique organosilicon compound characterized by the presence of both a silolane ring and an oxirane (epoxide) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(oxiran-2-yl)silolane typically involves the reaction of silolane derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) or benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-(oxiran-2-yl)silolane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide group can yield alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can produce a variety of functionalized silolane derivatives .
Applications De Recherche Scientifique
1-Methyl-1-(oxiran-2-yl)silolane has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(oxiran-2-yl)silolane involves the reactivity of its epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also contains an epoxide group and is used in organic synthesis.
1-(Oxiran-2-ylmethyl)-1H-indole: Another epoxide-containing compound with applications in medicinal chemistry.
Uniqueness
1-Methyl-1-(oxiran-2-yl)silolane is unique due to the presence of both a silolane ring and an epoxide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H14OSi |
|---|---|
Poids moléculaire |
142.27 g/mol |
Nom IUPAC |
2-(1-methylsilolan-1-yl)oxirane |
InChI |
InChI=1S/C7H14OSi/c1-9(7-6-8-7)4-2-3-5-9/h7H,2-6H2,1H3 |
Clé InChI |
GERBFVFFIDDBED-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCCC1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



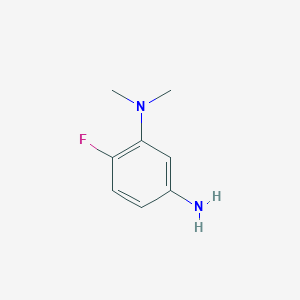
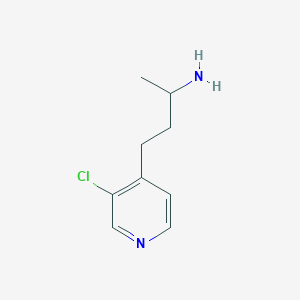
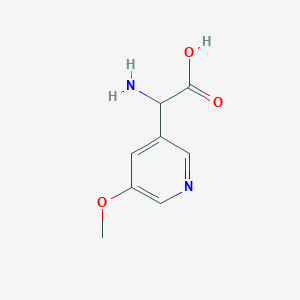


![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)



